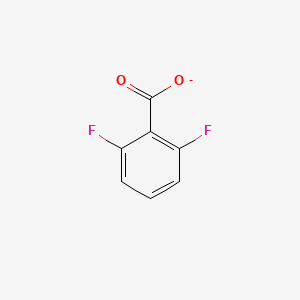

2,6-Difluorobenzoate

Description

Strategic Importance in Fluorinated Organic Synthesis

2,6-Difluorobenzoate and its parent acid are valuable building blocks in the synthesis of complex fluorinated organic molecules. cymitquimica.comsigmaaldrich.comlookchem.com The presence of fluorine atoms can significantly alter the properties of a target molecule, making it a subject of interest in medicinal chemistry and materials science. cymitquimica.com The ester form, methyl this compound, serves as a key intermediate in the synthesis of various compounds, including 2,6-difluorobenzohydroxamic acid and more complex heterocyclic structures. sigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, 2,6-difluorobenzoic acid is a precursor in the synthesis of potential therapeutic agents like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide. sigmaaldrich.comchemicalbook.com The reactivity of the carboxyl group, combined with the influence of the ortho-fluorine atoms, allows for its incorporation into a wide array of molecular scaffolds. lookchem.com

Contextualization within Benzoate (B1203000) Chemistry and Aromatic Systems Research

Within the broader field of benzoate chemistry, this compound stands out due to the profound impact of its ortho-fluoro substituents. These substituents enhance the chemical reactivity of the aromatic system. cymitquimica.com A particularly significant area of research is its application in transition metal-catalyzed decarboxylation reactions. The ortho-fluorine groups have been demonstrated to significantly promote decarboxylation when coordinated to various transition metals, such as rhodium. nih.gov This reactivity is a key feature that distinguishes it from many other substituted benzoates.

Furthermore, this compound is extensively used as a ligand in coordination chemistry and the construction of metal-organic frameworks (MOFs). researchgate.netacs.orgnih.gov The fluorine atoms can influence the crystal packing and the electronic properties of the resulting metal complexes. nih.govrsc.org Studies involving gas-phase complexes of the uranyl ion (UO₂²⁺) with this compound have shown that the ligand readily undergoes decarboxylation upon collision-induced dissociation, leading to the formation of novel organo-uranium ions. researchgate.netrsc.org This highlights its utility in fundamental studies of reaction mechanisms and organometallic species.

Overview of Key Research Trajectories and Academic Contributions

Current research involving this compound is following several key trajectories. One major area is its use in the synthesis of advanced materials, particularly MOFs. Researchers have successfully incorporated this compound into frameworks with interesting magnetic and electronic properties. For example, a layered framework containing diruthenium units bridged by this compound ligands exhibited a reversible magnetic phase transition induced by guest molecules. researchgate.netnih.gov

Another significant research direction is the exploration of its role in catalysis and as a precursor for catalytic systems. Zinc carboxylate complexes derived from 2,6-difluorobenzoic acid have been synthesized and characterized as effective catalysts for the copolymerization of carbon dioxide and epoxides. acs.org

The study of the fundamental reactivity of this compound continues to be a fertile area of academic inquiry. Tandem mass spectrometry experiments have been employed to investigate the fragmentation pathways of its metal complexes, providing insights into decarboxylation mechanisms. researchgate.netresearchgate.net Additionally, its use as a modulator in the synthesis of rare-earth cluster-based MOFs is being explored to control the structure and composition of the resulting materials. chemrxiv.org

Interactive Data Tables

Below are interactive tables summarizing key properties and research applications of this compound and its related acid.

Table 1: Physicochemical Properties of 2,6-Difluorobenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₂ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 158.10 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 385-00-2 | cymitquimica.comsigmaaldrich.com |

| Appearance | White to off-white or light yellow crystal powder | cymitquimica.comchemicalbook.com |

| Melting Point | 157-161 °C | sigmaaldrich.com |

| InChI Key | ONOTYLMNTZNAQZ-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Table 2: Selected Research Applications of this compound/-oic Acid

| Application Area | Specific Use | Key Findings | Source(s) |

| Fluorinated Organic Synthesis | Precursor for pharmaceuticals and agrochemicals. | Used to synthesize complex molecules like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide. | cymitquimica.comlookchem.comsigmaaldrich.comchemicalbook.com |

| Organometallic Chemistry | Ligand promoting decarboxylation. | Ortho-fluorine groups facilitate Rh(I)-catalyzed decarboxylative transformations. | nih.gov |

| Metal-Organic Frameworks (MOFs) | Ligand for functional materials. | Forms part of a Ru-based MOF with reversible magnetic properties and a Zn-based aggregate that catalyzes copolymerization. | researchgate.netacs.orgnih.gov |

| Reaction Mechanism Studies | Substrate in gas-phase ion chemistry. | Uranyl-2,6-difluorobenzoate complexes undergo CID-induced decarboxylation, forming reactive organometallic ions. | researchgate.netrsc.org |

| Coordination Chemistry | Modulator in MOF synthesis. | Used to cap Yttrium-based clusters in MOFs, influencing their final composition. | chemrxiv.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOTYLMNTZNAQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies

Precursor Synthesis Pathways for 2,6-Difluorobenzoate Scaffolds

Synthesis from Difluorobenzonitrile Derivatives

A primary industrial route to 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile (B137791). vulcanchem.comguidechem.com This process can be achieved through several methods, including enzymatic hydrolysis using nitrile hydratases or chemical hydrolysis with strong acids like sulfuric or hydrochloric acid at elevated temperatures.

One documented industrial method involves heating 2,6-difluorobenzonitrile with aqueous sodium hydroxide (B78521) at 150°C under pressure. vulcanchem.comchemicalbook.com The resulting sodium salt is then acidified with sulfuric acid to precipitate the 2,6-difluorobenzoic acid, which can be further purified by recrystallization. vulcanchem.comchemicalbook.com A specific example cites a reaction using a 1:3:10 molar ratio of 2,6-difluorobenzonitrile, sodium hydroxide, and water, heated for 10 hours, which resulted in an 85% yield of 2,6-difluorobenzoic acid with 98.5% purity. chemicalbook.com

Kinetic studies have revealed that the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water proceeds through the formation of 2,6-difluorobenzamide (B103285) as an intermediate. researchgate.net This non-catalytic approach is considered a greener alternative to methods requiring strong acids or bases, which can generate significant wastewater. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Purity |

| 2,6-Difluorobenzonitrile | 1. NaOH, H₂O, 150°C, 10h, 0.25 MPa2. H₂SO₄ (aq) | 2,6-Difluorobenzoic acid | 85% | 98.5% |

| 2,6-Difluorobenzonitrile | High-temperature liquid water, 523.15 K, 300 min | 2,6-Difluorobenzamide | 64.27% | Not specified |

Routes Involving Halogenated Difluorobenzene Precursors

Alternative synthetic strategies commence with halogenated difluorobenzene precursors. For instance, 2,6-difluoroaniline (B139000) can be produced from 1,2,3-trichlorobenzene. This multi-step process involves a partial fluorine exchange to create a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.comgoogle.com A subsequent selective reduction of the unwanted 2,3-difluorochlorobenzene isomer yields ortho-difluorobenzene, a valuable by-product, leaving the desired 2,6-difluorochlorobenzene. google.com The final step is the amination of 2,6-difluorochlorobenzene to produce 2,6-difluoroaniline. google.comgoogle.com

Another approach involves the synthesis of 2,6-difluorobenzonitrile from 2,6-difluorobromobenzene. This can be achieved by reacting 2,6-difluorobromobenzene with potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in an aprotic polar solvent, using a palladium catalyst and sodium carbonate. google.com This method is advantageous as it utilizes a non-toxic cyanide source. google.com

Furthermore, 3-chloro-2,6-difluorobenzonitrile (B1589925) can be reduced to 2,6-difluorobenzonitrile using hydrogen gas in the presence of a palladium-carbon catalyst. google.com

Esterification and Carboxylic Acid Functionalization Approaches

Once 2,6-difluorobenzoic acid is obtained, it can be converted to its ester derivatives, such as methyl this compound or ethyl this compound. These esters are also important intermediates in organic synthesis. lookchem.comontosight.ai

The esterification is typically carried out by reacting 2,6-difluorobenzoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. ontosight.ai The significant steric hindrance caused by the two ortho-substituted fluorine atoms can make this reaction challenging, sometimes requiring stronger methylating agents. tandfonline.com

An efficient method for the esterification of di-ortho-substituted benzoic acids has been reported, highlighting the need for specialized techniques to overcome the steric hindrance. researchgate.net For analytical purposes, derivatization of 2,6-difluorobenzoic acid with pentafluorobenzyl bromide has been shown to produce a highly sensitive ester derivative suitable for gas-liquid chromatography. tandfonline.com

Synthesis of Substituted this compound Derivatives

The this compound scaffold can be further functionalized to create a variety of substituted derivatives with tailored properties for specific applications.

Aminodifluorobenzoate Synthesis

The synthesis of aminodifluorobenzoate derivatives is of significant interest, particularly for the development of pharmaceuticals. For example, methyl 3-amino-2,6-difluorobenzoate is a known intermediate in the synthesis of active pharmaceutical ingredients. nordmann.global

One route to 4-amino-3,5-difluorobenzoic acid starts from 4-bromo-2,6-difluoroaniline. iucr.org This is converted to 4-amino-3,5-difluorobenzonitrile (B171853) using copper cyanide in dimethylformamide. iucr.orgrsc.org The nitrile is then hydrolyzed with sodium hydroxide to yield 4-amino-3,5-difluorobenzoic acid. iucr.orgrsc.org This acid can then be esterified, for instance with ethanol and sulfuric acid, to produce ethyl 4-amino-3,5-difluorobenzoate. rsc.org

| Starting Material | Intermediate | Final Product |

| 4-Bromo-2,6-difluoroaniline | 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid |

| 4-Amino-3,5-difluorobenzoic acid | - | Ethyl 4-amino-3,5-difluorobenzoate |

Halogenated Difluorobenzoate Analog Preparation

The introduction of additional halogen atoms onto the this compound ring can further modify the compound's properties. For instance, the synthesis of novel halogenated analogs of bexarotene, an anti-cancer drug, has been explored. nih.gov These syntheses often involve multi-step sequences starting from appropriately substituted precursors.

The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs, has been achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. researchgate.net

The synthesis of 2,4-difluoro-3-substituted-benzoic acids can be achieved by treating 1-bromo-2,4-difluorobenzene (B57218) with a strong base followed by an electrophilic reagent. google.comgoogle.com The resulting bromo-intermediate is then treated with an organometallic reagent and carbon dioxide to form the carboxylic acid. google.comgoogle.com

Catalytic and Stereoselective Synthetic Protocols

The synthesis of this compound esters and amides has been significantly advanced through the use of catalytic methods. These protocols offer improvements in efficiency, selectivity, and reaction conditions compared to traditional stoichiometric approaches. While direct catalytic asymmetric synthesis to induce chirality on the benzoate (B1203000) moiety itself is not extensively documented, enzymatic and metal-catalyzed methods provide powerful tools for the construction of this compound derivatives.

Metal-Catalyzed Synthesis:

Palladium and copper catalysts are instrumental in forming C-C and C-N bonds, enabling the synthesis of complex molecules containing the this compound unit. For instance, palladium-catalyzed cross-coupling reactions are employed to create intricate molecular architectures. One such application involves the synthesis of tetrahydroisoquinoline rings through an intramolecular α-arylation of esters, a process that can be crucial for creating biologically active compounds. mdpi.com Similarly, palladium-catalyzed C-H oxidative carbonylation offers a direct route to esters from imidazo[1,2-a]pyridines and alcohols, demonstrating high efficiency and functional group tolerance. rsc.org

Copper-catalyzed reactions also play a role, for example, in the difluoromethylation of indole (B1671886) derivatives, showcasing the versatility of metal catalysis in modifying molecules that may contain a this compound group. rsc.org These catalytic systems often operate under mild conditions and with high yields, making them attractive for complex syntheses.

Enzymatic and Stereoselective Synthesis:

Enzymatic catalysis presents a highly selective and environmentally benign alternative for the synthesis of this compound esters. Lipases, in particular, have been utilized for the esterification of 2,6-difluorobenzoic acid. researchgate.net These biocatalysts can operate in non-aqueous systems or aqueous micellar media, offering high selectivity for specific functional groups and can be used for the kinetic resolution of chiral alcohols via esterification with 2,6-difluorobenzoic acid, thereby producing chiral this compound esters. nih.gov

For example, lipase (B570770) from Pseudomonas spp. has been shown to be effective in the selective acylation of sugars with benzoic acid derivatives. google.com The use of lipases from various sources, such as Rhizomucor miehei, in non-aqueous media can drive the esterification of carboxylic acids with high efficiency. researchgate.netnih.gov While the stereoselectivity is often directed at the alcohol part of the resulting ester, these enzymatic methods are a key strategy for accessing chiral molecules incorporating the this compound structure.

A notable synthetic route for certain difluoro-substituted quinazoline-based inhibitors involves the use of methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate as a starting material, which undergoes a series of transformations including hydrolysis and condensation with diethyl L-glutamate. nih.gov

Table 1: Comparison of Catalytic Methods for this compound Derivative Synthesis

| Catalytic Method | Catalyst Example | Substrates | Product Type | Key Advantages |

|---|---|---|---|---|

| Palladium-Catalysis | Pd(dppf)Cl₂ | Aryl bromides, Baylis-Hillman adducts | α-benzyl-β-keto esters | High efficiency, broad substrate scope. organic-chemistry.org |

| Copper-Catalysis | Cu(IPr)I / rac-BINAP | Alkenes, Aroyl chlorides | Heterocycles | Synergistic catalysis, access to diverse heterocycles. nih.gov |

| Lipase-Catalysis | Rhizomucor miehei lipase | 2,6-Difluorobenzoic acid, Alcohols | This compound esters | High selectivity, mild conditions, potential for stereoselectivity. nih.gov |

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the production of this compound and its precursors. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), has emerged as a powerful solvent-free technique. The synthesis of amides from 2,6-difluorobenzoic acid has been successfully demonstrated using this method. amazonaws.comtaltech.ee In these reactions, a carboxylic acid and an amine are milled together with a coupling reagent, leading to high yields of the corresponding amide with minimal waste generation as no bulk solvent is required. amazonaws.com For instance, the amidation of 2,6-difluorobenzoic acid with N-Boc piperazine (B1678402) can be achieved in acceptable yields within 40-60 minutes of milling. amazonaws.com

Alternative Reaction Media:

The use of greener solvents is another key aspect of sustainable synthesis. A traditional method for producing 2,6-difluorobenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile in the presence of a strong base like sodium hydroxide at high temperatures and pressures. chemicalbook.com This process, while effective, generates significant waste.

Table 2: Green and Sustainable Synthetic Approaches for this compound and its Derivatives

| Synthetic Approach | Method | Key Features | Advantages |

|---|---|---|---|

| Mechanosynthesis | Ball milling of 2,6-difluorobenzoic acid and an amine | Solvent-free reaction in the solid state. amazonaws.com | Reduced waste, high atom economy, fast reaction times. amazonaws.com |

| Alternative Solvents | Hydrolysis of 2,6-difluorobenzonitrile in near-critical water | Use of water under elevated temperature and pressure as both solvent and catalyst. google.com | Eliminates the need for acid/base catalysts, reduces salt waste, simplifies purification. google.com |

| Enzymatic Synthesis | Lipase-catalyzed esterification | Biocatalysis in aqueous or non-aqueous media. researchgate.netnih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. researchgate.netnih.gov |

The ongoing development of such catalytic and sustainable methodologies is crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved in an economically viable and environmentally responsible manner.

Mechanistic Investigations and Reactivity Studies

Aromatic Substitution Mechanisms Involving Difluorobenzoate Derivatives

Aromatic substitution reactions are fundamental processes in organic chemistry for the functionalization of aromatic rings. The electronic properties of the 2,6-difluorobenzoate system, particularly the strong inductive effect of the fluorine atoms, render the aromatic ring electron-deficient and susceptible to specific types of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathway Analysis

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound derivatives. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of strong electron-withdrawing groups, such as the fluorine atoms and the carboxylate group in this compound, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. masterorganicchemistry.compressbooks.pub

The rate of SNAr reactions is often dependent on the nature of the leaving group. Interestingly, in many SNAr reactions, fluoride (B91410) is an excellent leaving group, a contrast to its behavior in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the nucleophilic attack.

Studies have shown that the position of the electron-withdrawing groups is critical. For the reaction to proceed efficiently, these groups must be located ortho or para to the leaving group to effectively stabilize the intermediate carbanion through resonance. pressbooks.pub In the case of this compound, the fluorine atoms are ortho to the carboxylate group, which activates the ring for nucleophilic attack. For instance, nucleophilic substitution reactions can occur at the difluorobenzoate moiety where the fluorine atoms are replaced by other nucleophiles like hydroxide (B78521) or amine groups.

A general and practical route to synthesizing fluoroaryl ethers involves the selective SNAr of substituted difluorobenzene derivatives with various alcohols. researchgate.net

Electrophilic Aromatic Substitution Reaction Dynamics

In contrast to its high reactivity in SNAr reactions, this compound is generally deactivated towards electrophilic aromatic substitution (EAS). The two electron-withdrawing fluorine atoms and the carboxylate group significantly reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.com

The general mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org Electron-donating groups on the aromatic ring increase the rate of reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups decrease the rate. masterorganicchemistry.com

Due to the deactivating nature of the substituents in this compound, forcing conditions are typically required for EAS reactions to occur. The incoming electrophile will be directed to the positions least deactivated by the existing groups.

Redox Transformation Pathways

The this compound moiety can participate in both oxidation and reduction reactions, leading to a variety of chemical transformations.

Oxidation Mechanisms of Difluorobenzoate Moieties

The oxidation of this compound derivatives can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, certain derivatives can be oxidized by agents like potassium permanganate (B83412) or chromium trioxide. Fluorine-substituted molecules are generally more stable to oxidation. researchgate.net

In the context of metal-organic frameworks (MOFs), the this compound ligand has been used in the synthesis of redox-active materials. For instance, a layered MOF, [{Ru2(2,6-F2PhCO2)4}2(BTDA-TCNQ)], demonstrates host-guest electron transfer. researchgate.net In this system, the guest-free form with an antiferromagnetic ground state can be transformed into a paramagnet by adsorbing iodine. researchgate.net This transformation involves the oxidation of the BTDA-TCNQ•− moiety. researchgate.netnii.ac.jp

Reduction Chemistry and Product Identification

The reduction of this compound derivatives can be achieved using various reducing agents. For instance, lithium aluminum hydride (LiAlH4) can reduce the carboxylate group.

An interesting aspect of the reduction chemistry of difluorobenzoate derivatives is the potential for hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom. Electrochemical methods have been explored for the hydrodefluorination of fluoroaromatic compounds. rsc.org The mechanism often involves a stepwise dissociative electron transfer to form a radical anion, which then cleaves the C-F bond. rsc.org

Selective monodefluorination of methyl-2,6-difluorobenzoate has been achieved using SmCl3 as a catalyst, which switches the selectivity from ester reduction to defluorination. rsc.orgrsc.org

Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can participate in these reactions, often leveraging the unique properties of the C-F bond.

Palladium- or copper-catalyzed cross-coupling reactions are common methods for forming biaryl structures. rsc.org For instance, the decarboxylative cross-coupling of potassium this compound with aryl iodides, catalyzed by a heterogeneous copper catalyst, proceeds smoothly to afford 2,6-difluorobiaryls in good to high yields. rsc.org This reaction tolerates a range of functional groups on the aryl iodide. rsc.org The ortho-fluorine atoms in this compound are thought to play a role in promoting the decarboxylation step. nih.gov

The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the reaction of 2-fluorobenzofurans with arylboronic acids, proceeding via C-F bond activation. beilstein-journals.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is another important cross-coupling methodology. nih.gov Boron-substituted derivatives of this compound, such as 1-Methyl 4-borono-2,6-difluorobenzoate, are valuable reagents in these reactions. cymitquimica.com

Below is a table summarizing some of the cross-coupling reactions involving difluorobenzoate derivatives:

| Reaction Type | Catalyst | Reactants | Product | Ref |

| Decarboxylative Cross-Coupling | Heterogeneous Copper | Potassium this compound, Aryl iodides | 2,6-Difluorobiaryls | rsc.org |

| Suzuki-Miyaura Coupling | Palladium | 1-Methyl 4-borono-2,6-difluorobenzoate, Aryl halide | Aryl-substituted difluorobenzoate | cymitquimica.com |

| C-F Bond Activation Coupling | Nickel | 2-Fluorobenzofurans, Arylboronic acids | 2-Arylbenzofurans | beilstein-journals.org |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves an organoboron compound and an organic halide. libretexts.org While direct participation of this compound as a primary coupling partner in its acid form is not the standard application, its derivatives are highly relevant. For instance, aryl bromides and chlorides derived from or related to 2,6-difluorobenzoic acid can be effectively coupled with various organoboron reagents. The reaction proceeds under mild conditions and requires a base to activate the boron compound. The versatility of this reaction allows for the synthesis of complex biaryl compounds, which are important scaffolds in pharmaceuticals and materials science. Nickel catalysts have also emerged as a cost-effective alternative to palladium, especially for less reactive aryl chlorides.

Decarboxylative Cross-Coupling Studies

Decarboxylative cross-coupling has emerged as a powerful strategy for forming biaryl bonds, utilizing carboxylic acids as readily available and inexpensive aryl sources. rsc.org This method avoids the use of often sensitive and costly organometallic reagents. rsc.org

Potassium this compound has been shown to be an effective coupling partner in these reactions. In heterogeneous copper-catalyzed systems, it reacts smoothly with a variety of electron-rich and electron-poor aryl iodides to produce 2,6-difluorobiaryls in good to high yields. rsc.org The reaction demonstrates good tolerance for various functional groups, including those that are strongly electron-withdrawing or electron-donating, as well as ortho-substituted aryl iodides. rsc.org

Palladium-catalyzed systems have also been developed for the decarboxylative coupling of potassium this compound with aryl bromides, chlorides, and triflates. acs.org Interestingly, the rate-limiting step in these palladium-catalyzed reactions is proposed to be the decarboxylation step. acs.org The choice of ligand is crucial; for example, with 4-methoxyphenyl (B3050149) bromide, the more electron-rich ligand PCy₃ can lead to side reactions, whereas the less electron-rich P(o-Tol)₃ does not present this issue. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| Potassium this compound | 4-Iodoanisole | Heterogeneous Copper | 2,6-Difluoro-4'-methoxybiphenyl | Good | rsc.org |

| Potassium this compound | 4-Iodonitrobenzene | Heterogeneous Copper | 2,6-Difluoro-4'-nitrobiphenyl | High | rsc.org |

| Potassium this compound | 4-Methoxyphenyl bromide | Pd(OAc)₂ / PCy₃ | 2,6-Difluoro-4'-methoxybiphenyl | - | acs.org |

| Potassium this compound | 4-Methoxyphenyl chloride | Pd(OAc)₂ / P(o-Tol)₃ | 2,6-Difluoro-4'-methoxybiphenyl | - | acs.org |

C-H Borylation Mechanisms and Regioselectivity

Iridium-catalyzed C-H borylation is a powerful tool for the direct functionalization of C-H bonds to form valuable C-B bonds. mdpi.comnih.gov The regioselectivity of this reaction is a key challenge and can be influenced by steric and electronic factors, as well as the use of directing groups. mdpi.comrsc.org

In the context of benzoate (B1203000) esters, studies on cobalt-catalyzed C-H borylation have shown that an ester group can exert a strong directing effect. For a this compound ester, borylation occurs predominantly at the position para to the ester group. nih.gov This demonstrates that the directing influence of the ester can override the typical ortho-to-fluorine selectivity often observed in the borylation of fluorinated arenes. nih.gov This para-directing effect is significant, affording the para-borylated product with high selectivity. nih.gov

The mechanism of iridium-catalyzed C-H borylation is generally proposed to involve an Ir(I)-Ir(III) catalytic cycle. rsc.org This cycle includes the oxidative addition of the C-H bond to the iridium(I) center, which is often the rate-determining step, followed by reductive elimination to form the C-B bond. rsc.org The regioselectivity can be controlled by the steric and electronic properties of the ligands on the iridium catalyst. rsc.org For instance, sterically bulky ligands can hinder borylation at sterically congested positions. rsc.org

Photochemistry and Photodegradation Mechanisms

The photochemical behavior of derivatives of this compound, particularly azido-difluorobenzoate compounds, has been a subject of detailed investigation.

Photolysis of Azido-Difluorobenzoate Compounds

The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates. researchgate.netbeilstein-journals.org In the case of ethyl 3-azido-4,6-difluorobenzoate, irradiation leads to the formation of several products. researchgate.netresearchgate.net The reaction pathway is sensitive to the presence of oxygen. researchgate.net When the photolysis is conducted in the presence of oxygen, which acts as a triplet quencher, the regioselective formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate is observed. researchgate.net This product is presumed to form via a ketenimine intermediate that undergoes a photochemical four-electron electrocyclization and subsequent rearrangement. researchgate.net

Formation of Photoproducts and Reaction Intermediates

The photolysis of ethyl 3-azido-4,6-difluorobenzoate in 2,2,2-trifluoroethanol (B45653) (TFE) results in a mixture of products. researchgate.net One of the major products identified is a hemiaminal, formed from the recombination of anilino and alkyl radicals. researchgate.net Another significant and previously unreported product in aryl azide (B81097) photolysis is an azoxybenzene (B3421426) derivative. researchgate.net The structural elucidation of these photoproducts has been accomplished through extensive analysis using techniques such as NMR spectroscopy, mass spectrometry (MS and MS/MS), and HPLC. researchgate.netresearchgate.net

Key intermediates in the photolysis of aryl azides include singlet and triplet nitrenes. beilstein-journals.org The singlet nitrene can undergo ring expansion to form a didehydroazepine, which can be trapped by nucleophiles. beilstein-journals.org Alternatively, intersystem crossing to the triplet nitrene can lead to dimerization, forming azo compounds. beilstein-journals.org

| Compound | Photolysis Conditions | Major Products | Intermediates | Reference |

| Ethyl 3-azido-4,6-difluorobenzoate | Room temperature, with O₂ | Ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate | Ketenimine | researchgate.net |

| Ethyl 3-azido-4,6-difluorobenzoate | 2,2,2-Trifluoroethanol-d₃ | Hemiaminal, Azoxybenzene | Anilino and alkyl radicals | researchgate.net |

| Phenyl azide | General | 2-Dialkylamino-3H-azepines (in presence of amines) | Singlet and triplet phenylnitrene, Didehydroazepine | beilstein-journals.orgresearchgate.net |

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions directly involving this compound are not extensively detailed in the provided context, some insights can be drawn from related studies.

In the cobalt-catalyzed borylation of a this compound ester, varying the reaction temperature was found to affect the regioselectivity, suggesting that the reaction is under kinetic control. nih.gov Lowering the temperature improved the product ratio, although it also decreased the reaction rate. nih.gov Deuterium (B1214612) kinetic isotope effect (KIE) studies on a deuterated this compound ester were also conducted to probe the mechanism of C-H activation. nih.gov

In the photolysis of aryl azides, the kinetics of the reaction of intermediates with trapping agents have been measured. For instance, the reaction rates of the intermediate generated from the photolysis of phenyl azide and its derivatives with dibutylamine (B89481) are sensitive to both the solvent and the substituents on the aryl ring, with rates falling in the range of 10⁴ to 10⁹ L·mol⁻¹·s⁻¹. researchgate.net

The thermodynamic stability of different isomers of photoproducts and reaction intermediates plays a crucial role in determining the final product distribution. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the relative energies of different species and transition states, aiding in the elucidation of reaction mechanisms. researchgate.net

Derivatization Chemistry and Analog Synthesis

Design and Synthesis of Conformationally Restricted Derivatives

The inherent steric hindrance from the two fluorine atoms ortho to the carboxylate group naturally restricts the rotation of the benzoate (B1203000) unit relative to its connecting chemical moiety. While targeted synthesis of simple, conformationally restricted derivatives is not extensively documented, the 2,6-difluoro substitution pattern is a key element in creating larger, rigid supramolecular structures.

A notable example is the synthesis of a heptanuclear zinc complex, which forms a highly rigid, aggregated structure. Researchers have synthesized zinc complexes from the reaction of ZnII(bis-trimethylsilyl amide)2 with 2,6-difluorobenzoic acid in THF. acs.org This reaction yields a seven-membered zinc aggregate, (2,6-difluorobenzoate)10O2Zn72, where the metal atoms are bridged by a combination of ten μ-benzoate and two μ4-oxo ligands. acs.org The resulting cluster possesses a well-defined and rigid architecture, a direct consequence of the coordination chemistry guided by the sterically demanding this compound ligands.

Table 1: Crystallographic Data for Heptanuclear Zinc this compound Complex acs.org

| Parameter | Value |

| Chemical Formula | (this compound)10O2Zn72 |

| Crystal System | Not specified |

| Space Group | Not specified |

| Key Structural Feature | Seven-membered zinc aggregate |

| Bridging Ligands | 10 μ-benzoate ligands, 2 μ4-oxo ligands |

| Role of Ligand | Structural determinant for rigid cluster formation |

Preparation of Chiral this compound Analogs

The incorporation of a this compound group into a chiral molecule can produce derivatives with specific biological activities or material properties. An example of this is found in the development of potential therapeutic agents for COVID-19.

A complex chiral molecule, (3S)-3-({N-[(4-Methoxy-1H-indol-2-yl)carbonyl]-l-leucyl}amino)-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl this compound, was synthesized as part of a series of ketone-based covalent inhibitors for coronavirus 3CL proteases. acs.org The synthesis involves the esterification of a chiral hydroxymethylketone intermediate with 2,6-difluorobenzoic acid. This procedure demonstrates the utility of 2,6-difluorobenzoic acid in creating complex, enantiomerically pure derivatives for pharmacological evaluation. acs.org

Table 2: Key Reactants for the Synthesis of a Chiral this compound Derivative acs.org

| Reactant Type | Compound Name |

| Chiral Precursor | (3S)-3-({N-[(4-Methoxy-1H-indol-2-yl)carbonyl]-l-leucyl}amino)-4-((S)-2-oxopyrrolidin-3-yl)-1-hydroxybutan-2-one |

| Acylating Agent | 2,6-Difluorobenzoic acid |

Synthesis of Polymeric and Oligomeric Systems Incorporating this compound Units

The this compound moiety has been successfully integrated into various polymer backbones, including organic polymers and coordination polymers, to create materials with advanced properties.

One approach involves the synthesis of poly(arylene ether)s through a nucleophilic aromatic substitution polycondensation. researchgate.net This method utilizes a monomer containing the this compound unit. Another strategy involves coordination chemistry, where 2,6-difluorobenzoic acid is reacted with metal ions to form coordination polymers. For instance, its reaction with erbium(III) ions and 1,10-phenanthroline (B135089) yields a novel coordination complex. Similarly, a complex zinc aggregate has been formed using this compound ligands, creating a well-defined polynuclear structure that can be considered a molecular oligomer. acs.org

Photoresponsive polymers can change their properties upon exposure to light. Azobenzene-containing polymers are a prominent class of such materials, known for the reversible trans-cis photoisomerization of the -N=N- bond, which can induce macroscopic changes in the material. researchgate.netmdpi.com

A poly(aryl ether) functionalized with azobenzene (B91143) has been synthesized using a this compound-containing monomer. researchgate.netresearchgate.net The presence of the azobenzene chromophore within the polymer structure intrinsically provides photoresponsive character. This photo-reactivity is fundamental to the material's significant nonlinear optical (NLO) properties, as the molecular alignment and electronic structure can be influenced by light. researchgate.net While the primary application explored for this specific polymer is in NLO, its underlying structure is a classic example of a photoresponsive polymer architecture.

Azo-coupled systems containing the this compound unit have been designed primarily for applications in nonlinear optics. A novel bisfluoro monomer, 4-[(4-cyanophenyl)diazenyl]phenyl-2,6-difluorobenzoate, was synthesized via a two-step procedure. researchgate.net This monomer was then used to prepare an azobenzene-functionalized poly(aryl ether) through nucleophilic aromatic substitution polycondensation. researchgate.netresearchgate.net The resulting polymer exhibits good thermal stability and a large third-order nonlinear optical susceptibility. researchgate.net

Table 3: Synthesis of 4-[(4-cyanophenyl)diazenyl]phenyl-2,6-difluorobenzoate Monomer researchgate.net

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-((4-Hydroxyphenyl)diazenyl)benzonitrile | 2,6-Difluorobenzoyl chloride | Triethylamine, CH2Cl2 | 4-[(4-cyanophenyl)diazenyl]phenyl-2,6-difluorobenzoate |

| 2 | Monomer from Step 1 | Bisphenol A | K2CO3, N,N-Dimethylacetamide (DMAc) | Azo-PAE (Poly(aryl ether)) |

Photoresponsive Polymer Architectures

Derivatives for Advanced Materials Research

Derivatives of this compound are key components in the development of various advanced materials, ranging from optical devices to biomedical compounds.

The azo-coupled poly(arylene ether) mentioned previously is a prime example of a material designed for advanced applications. It possesses high thermal stability and a significant third-order nonlinear optical (NLO) coefficient, making it a candidate for use in optical switches and data storage technologies. researchgate.netresearchgate.net

In the realm of molecular materials, the heptanuclear zinc complex, (this compound)10O2Zn72, serves as a catalyst precursor for the coupling of carbon dioxide and epoxides, a chemically important transformation. acs.org

Furthermore, this compound esters are valuable intermediates in medicinal chemistry. They have been used in the synthesis of complex, biologically active molecules such as fungal selective Hsp90 inhibitors and potent ketone-based inhibitors of the coronavirus 3CL protease. acs.orgnih.gov These applications highlight the role of the this compound unit in creating sophisticated molecules for advanced therapeutic research.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2,6-difluorobenzoate, offering unparalleled insight into its molecular framework. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of hydrogen, carbon, and fluorine atoms.

In the ¹H NMR spectrum of 2,6-difluorobenzoic acid, the aromatic protons exhibit characteristic signals that are influenced by the presence of the two fluorine atoms and the carboxylic acid group. chemicalbook.comnih.gov Generally, the spectrum shows distinct regions for the aromatic protons and the acidic proton of the carboxyl group. oregonstate.edu The aromatic protons typically appear as a complex multiplet due to spin-spin coupling with the adjacent fluorine atoms. The chemical shifts for the protons on the benzene (B151609) ring in derivatives of this compound can be found in the aromatic region, generally between 7.0 and 8.0 ppm. oregonstate.edu For instance, in the ¹H NMR spectrum of 2,6-difluorobenzonitrile (B137791), the protons are observed at approximately 7.644 ppm and 7.089 ppm. chemicalbook.comchemicalbook.com The acidic proton of the carboxylic acid group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 2,6-Difluorobenzonitrile | CDCl₃ | Aromatic H | 7.644 | - |

| 2,6-Difluorobenzonitrile | CDCl₃ | Aromatic H | 7.089 | - |

| 2,6-Difluorobenzyl alcohol | CDCl₃ | Aromatic H | 7.227 | - |

| 2,6-Difluorobenzyl alcohol | CDCl₃ | Aromatic H | 6.861 | - |

| 2,6-Difluorobenzyl alcohol | CDCl₃ | CH₂ | 4.711 | - |

| 2,6-Difluorobenzyl alcohol | CDCl₃ | OH | 3.04 | - |

| 1-oxo-1-phenylpropan-2-yl this compound | CDCl₃ | Aromatic H (ester) | - | - |

| 1-oxo-1-phenylpropan-2-yl this compound | CDCl₃ | Aromatic H (phenyl) | 8.42 | s |

Note: Specific chemical shifts and multiplicities can vary based on experimental conditions. Data sourced from multiple references. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. chemicalbook.comcompoundchem.com The carbon atoms directly bonded to the electronegative fluorine atoms exhibit characteristic chemical shifts, typically in the downfield region of the spectrum. libretexts.org The carbonyl carbon of the carboxyl group also shows a distinct signal at a lower field. libretexts.org For example, in a derivative, the carbonyl carbon (C=O) signal appears at 165.2 ppm, while the carbon atoms attached to fluorine (C-F) show a doublet at 158.1 ppm with a coupling constant (J) of 245 Hz.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like this compound. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and facilitates detailed analysis. wikipedia.org For organofluorine compounds, the chemical shifts can range from approximately -50 to -220 ppm. wikipedia.org The fluorine atoms in this compound will show a signal whose chemical shift is indicative of their electronic environment. Furthermore, coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. nanalysis.com

Table 2: Representative ¹³C and ¹⁹F NMR Spectral Data for a this compound Derivative

| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| ¹³C | C=O | 165.2 | - |

| ¹³C | C-F | 158.1 | d, J = 245 Hz |

| ¹³C | C=N (enamine) | 122.4 | - |

| ¹⁹F | F-C | -106.5 | m |

Note: Data for [(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] this compound and 4,4'-Difluorobenzophenone. sigmaaldrich.com Chemical shifts and coupling constants are dependent on the specific derivative and experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate complex structural features, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. wikipedia.orgresearchgate.net This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, in the structural elucidation of a photoproduct of a related compound, the absence of a ³JCF correlation was a key factor in ruling out an alternative structure. researchgate.net

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives.

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR Spectral Assignments

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. unlv.edusigmaaldrich.com In MS, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov The molecular ion peak ([M]⁺ or [M]⁻) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected ion. researchgate.netrsc.org The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and confirm the identity of this compound and its metabolites. For example, in the analysis of a uranyl complex with a this compound ligand, decarboxylation was observed, leading to the formation of a difluorophenide coordinated uranyl ion. rsc.org This technique is also crucial in the analysis of environmental and biological samples for the presence of this compound, which is a degradation product of some pesticides. publisso.de

Table 3: Key Mass Spectrometry Data for Methyl this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.1288 |

| Ionization Mode | Electron Ionization (EI) |

Data sourced from NIST WebBook for Methyl this compound. nist.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.

The FT-IR spectrum of 2,6-difluorobenzoic acid displays characteristic absorption bands corresponding to its functional groups. nist.gov The most prominent bands include:

O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is often involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band appears around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.

C-F Stretch: Strong absorption bands associated with the carbon-fluorine stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

These characteristic bands allow for the rapid identification of the key functional groups in this compound and its derivatives. spectrabase.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Difluorobenzoic acid |

| 2,6-Difluorobenzonitrile |

| 2,6-Difluorobenzyl alcohol |

| 1-oxo-1-phenylpropan-2-yl this compound |

| [(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] this compound |

| 4,4'-Difluorobenzophenone |

| Methyl this compound |

| Uranyl |

| Difluorophenide |

| 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide |

| Diflubenzuron |

| 2,6-Difluorobenzoic acid, 2-chlorophenyl ester |

| Ethyl 3-azido-4,6-difluorobenzoate |

| Azoxybenzene (B3421426) |

| Ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate |

| Ketenimine |

| Phenylnitrene |

| 2,4-dichlorobenzotrifluoride |

| Toluene |

| Novaluron |

| Teflubenzuron |

| Lufenuron |

| 5-bromo-2-fluorobenzoic acid |

| 2,6-Difluorobenzamide (B103285) |

| Tri-n-butyltin this compound |

| bis chemicalbook.comunlv.edudithiazolotetracyanoquinodimethane |

| 3,5-Bis(trifluoromethyl)benzoic acid |

| 2,4-dichlorobenzotrifluoride |

| 2-chloro-4-fluorotoluene |

| 4,4'-Difluorobenzophenone |

| Ethyl 3-amino-2,6-difluorobenzoate |

| Ethyl 4-chloro-2,6-difluorobenzoate |

| 4-Bromo-2,6-difluorobenzoic acid |

| 4-Bromo-2-fluorobenzoic acid |

| Methyl 4-bromo-2,6-difluorobenzoate |

| 4-Bromotetrafluorobenzoic acid |

| 4-Bromo-2,3,6-trifluorobenzoic acid |

| Methyl 4-bromo-2-fluorobenzoate |

| 4-Bromo-2-fluoro-3-methylbenzoic acid |

| 4-Bromo-2,5-difluorobenzoic acid |

| Dihydroquercetin |

| Melamine |

| Levoglucosenone |

| Xanthosine |

| Palmidrol |

| Oleoyl chloride |

| 9,12-linoleic acid |

| Globulol |

| 2-palmitoylglycerol |

| Undecanoic acid |

| 2-tridecynyl this compound |

| Megastigmatrienone 4 |

| 4,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol |

| Tetradecanal |

| 2-palmitoglycerol |

| Neophytadiene |

| Phytol isomer |

| Guanosine |

| 1-heptacosanol |

| Stigmasterol |

| n-tetracosanol-1 |

| Vitamin E |

| Ethanol (B145695) |

| Ethoxyethane |

| 3-buten-2-one |

| Tetramethylsilane |

| Chloroform |

| beta-D-Glucose 6-phosphate |

| Trifluoroacetic Acid-d |

| Trifluoroethanol-d3 |

| Dihydroquercetin |

| Carbonyl |

| Alkyl |

| Aldehyde |

| Ester |

| Ether |

| Alcohol |

| Amine |

| Amide |

| Phenol |

| Cyclopropane |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful analytical tool used to probe the vibrational modes of a molecule, which are sensitive to its chemical composition and structure. renishaw.com The Raman spectrum of a compound presents a series of bands, each corresponding to a specific molecular vibration. renishaw.com

Research on fluorinated benzoic acids, including derivatives like 2,6-Difluorobenzoic acid, has utilized Raman spectroscopy to identify and assign fundamental vibrational modes. researchgate.net For aromatic compounds, characteristic vibrations include C-C stretching, as well as in-plane and out-of-plane bending of the ring carbons. indexcopernicus.com In the case of substituted benzenes, the positions and intensities of these bands are influenced by the nature and position of the substituents.

For instance, studies on similar molecules like 2-amino-5-bromobenzoic acid have identified ring stretching modes in the Raman spectrum at specific wavenumbers. indexcopernicus.com While a complete vibrational assignment for this compound from the provided search results is not available, the principles of Raman spectroscopy suggest that its spectrum would be characterized by vibrations of the difluorinated benzene ring and the carboxylate group. The C-F stretching vibrations and the influence of the fluorine atoms on the ring's vibrational modes would be of particular interest in a detailed analysis.

Table 1: General Regions for Characteristic Vibrational Modes in Aromatic Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | ~3000 |

| C=O Stretching | 1755-1700 |

| C=C Aromatic Ring Stretching | 1650-1430 |

| C-C Aromatic Ring Stretching | 1360-756 |

| C-O Stretching | 1325-1215 |

| C-F Stretching | Not specified |

| In-plane Bending | 700-650 |

| Out-of-plane Bending | 450-400 |

Note: The exact wavenumbers for this compound may vary. Data is based on general values for similar compounds. indexcopernicus.comnaturalspublishing.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uklibretexts.org This technique is particularly useful for studying molecules with chromophores, which are functional groups containing valence electrons with low excitation energy. shu.ac.uk

The absorption of UV-Vis radiation in organic molecules is typically associated with electronic transitions such as π → π* and n → π. shu.ac.uk These transitions require unsaturated groups, like the aromatic ring and carbonyl group present in this compound. shu.ac.uk The π → π transitions generally result in strong absorption bands, while n → π* transitions are typically weaker. shu.ac.uk

For derivatives of benzoic acid, UV-Vis spectra can reveal characteristic absorption peaks. For example, a study on a Schiff base derivative of 2,6-difluorobenzoic acid reported absorption peaks at 235 nm and 305 nm, which were assigned to π-π* and n-π* electronic transitions, respectively. researchgate.net The solvent used can also influence the absorption spectrum, with increasing solvent polarity potentially causing a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk

Table 2: Electronic Transitions in a Derivative of 2,6-Difluorobenzoic Acid

| Transition Type | Reported Absorption Peak (nm) |

| π-π | 235 |

| n-π | 305 |

Note: Data is for a Schiff base derivative and may not be identical for this compound itself. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, information about the unit cell dimensions, space group, and atomic coordinates can be obtained. scispace.com

The crystal structure of several compounds containing the this compound ligand has been determined using XRD. In a study of tri-n-butyltin this compound, the compound was found to exist as a macrocyclic tetramer. datapdf.com The crystals were tetragonal, with the space group I41/a and specific unit cell dimensions. datapdf.com

Another investigation reported on a two-dimensional copper(II) complex with this compound and hexamethylenetetramine ligands. scispace.com The crystal structure was determined, revealing a square-pyramidal coordination geometry for the copper ions. scispace.com These studies demonstrate the utility of XRD in revealing the complex solid-state structures that can be formed by this compound in coordination with other elements. The ability to determine crystal structures without single crystals, using powder XRD data combined with other techniques, has also been demonstrated for complex organic molecules. rsc.org

Table 3: Crystallographic Data for a this compound Containing Compound

| Compound | Crystal System | Space Group | a (Å) | c (Å) |

| Tri-n-butyltin this compound | Tetragonal | I41/a | 15.631(3) | 16.882(1) |

Source: The data pertains to the tri-n-butyltin derivative of this compound. datapdf.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. wikipedia.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and geometry. wikipedia.org For 2,6-difluorobenzoate, such calculations have been instrumental in elucidating its structural parameters and electronic landscape.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a popular computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.org DFT is often favored for its balance of computational cost and accuracy in predicting molecular properties like geometry, ionization energies, and electron density distributions. researchgate.net

Ab initio methods, meaning "from the beginning," are a class of computational chemistry techniques that calculate molecular properties based solely on first principles without relying on empirical data. wikipedia.orgscribd.com The Hartree-Fock (HF) method is the most fundamental ab initio approach, though it does not fully account for electron correlation. wikipedia.orgscribd.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation effects. wikipedia.orgscribd.com

In the study of compounds related to this compound, such as 2-chloro-6-fluorobenzoic acid, DFT calculations using the B3LYP functional with 6-311+G and 6-311++G basis sets have been employed to determine optimized molecular geometries and other properties. nih.gov Similarly, for other substituted phenols, the B3LYP/6-311+G(d,p) level of theory has been used for geometry optimization. researchgate.netsemanticscholar.org These studies demonstrate the utility of DFT in accurately predicting the structural parameters of halogenated benzoic acids and related compounds.

| Method | Description | Common Applications |

| Density Functional Theory (DFT) | A quantum mechanical modeling method that uses the electron density to determine the properties of a many-electron system. wikipedia.org | Geometry optimization, electronic structure analysis, prediction of thermodynamic properties. wikipedia.orgkafkas.edu.traustinpublishinggroup.com |

| Ab Initio Methods | Computational techniques based on first principles, solving the Schrödinger equation without empirical parameters. wikipedia.orgscribd.com | High-accuracy calculations of molecular properties for smaller systems. scribd.com |

| Hartree-Fock (HF) | The simplest form of ab initio theory, which considers the average effect of electron-electron repulsion. wikipedia.orgscribd.com | Initial geometry optimizations, provides a baseline for more advanced calculations. researchgate.netaustinpublishinggroup.com |

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. austinpublishinggroup.com

Theoretical studies on related compounds, like 2-chloro-6-fluorobenzoic acid, have shown that the calculated HOMO and LUMO energies can reveal the occurrence of charge transfer within the molecule. nih.gov For substituted phenols, HOMO-LUMO analysis has been conducted using DFT and HF methods to understand their electronic structure and reactivity. researchgate.netsemanticscholar.org

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing insights into the charge distribution and the nature of chemical bonds. researchgate.netsemanticscholar.org This analysis helps in understanding the electrostatic interactions and reactivity of different sites within the molecule. For instance, in 2,6-dichloro-4-fluoro phenol, Mulliken charge distribution has been calculated using both HF and DFT methods to illustrate the positive and negative charge distribution on the atoms. researchgate.netsemanticscholar.org

| Parameter | Significance | Method of Calculation |

| HOMO Energy | Relates to the ability to donate electrons (ionization potential). physchemres.org | DFT, Ab Initio methods. nih.govaustinpublishinggroup.com |

| LUMO Energy | Relates to the ability to accept electrons (electron affinity). physchemres.org | DFT, Ab Initio methods. nih.govaustinpublishinggroup.com |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. austinpublishinggroup.com | Calculated from HOMO and LUMO energies. nih.govaustinpublishinggroup.com |

| Mulliken Charge Distribution | Provides insight into partial atomic charges and electrostatic interactions. researchgate.netsemanticscholar.org | Mulliken Population Analysis using DFT or HF methods. researchgate.netsemanticscholar.orgorientjchem.org |

Electrostatic Potential (ESP) Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. libretexts.org It illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, such as those in drug-receptor binding. ucsb.edu Red-colored regions on an ESP map typically indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. orientjchem.orgresearchgate.net

ESP maps are generated by mapping the calculated electrostatic potential onto the molecule's electron density surface. libretexts.orgucsb.edu These calculations are often performed using quantum chemical methods like Hartree-Fock or DFT. ucsb.edu For example, in the study of various ligands, molecular electrostatic potential maps have been generated using the MP2(FULL)/6-311?G(2d,2p) level of theory to visualize the electrostatic potential on the electron density surface. researchgate.net

Spectroscopic Property Prediction and Simulation

Computational methods are also extensively used to predict and simulate the spectroscopic properties of molecules, providing a valuable tool for interpreting experimental spectra.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is invaluable for identifying and characterizing chemical compounds. q-chem.com Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule in its ground state. isres.org These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

For related compounds like 2-chloro-6-fluorobenzoic acid, vibrational frequencies have been calculated using the DFT (B3LYP) method with 6-311+G and 6-311++G basis sets. nih.gov The calculated frequencies are often scaled by a factor to account for anharmonicity and to improve agreement with experimental data. arxiv.org The total energy distribution (TED) analysis is also used to provide an unambiguous assignment of the fundamental vibrational modes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the electronic excited states of molecules and to predict their electronic absorption spectra (UV-Vis spectra). wikipedia.orgmdpi.com TD-DFT calculations can provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. mdpi.comcore.ac.uk

This method has been successfully applied to predict the UV-Vis spectra of various organic molecules. mdpi.com For instance, TD-DFT calculations with the B3LYP functional have been used to simulate the electronic spectra of natural compounds, helping to understand their photoprotective properties. mdpi.com The results of TD-DFT computations, when compared with experimental measurements, often show reasonable agreement for singlet-singlet transitions. researchgate.net

| Spectroscopic Property | Computational Method | Information Obtained |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP). nih.gov | Predicted frequencies and intensities of vibrational modes, aiding in spectral assignment. nih.govq-chem.com |

| Electronic Spectra (UV-Vis) | TD-DFT. mdpi.com | Energies of electronic transitions (absorption wavelengths) and oscillator strengths (absorption intensities). mdpi.comresearchgate.net |

Mechanistic Insights from Computational Modeling

Computational modeling is a cornerstone for understanding the intricate details of chemical reactions. By simulating reaction pathways, researchers can gain insights into transient structures and energetic landscapes that are often difficult or impossible to observe experimentally.

The study of reaction mechanisms heavily relies on identifying the transition state—the highest energy structure along the reaction coordinate—and calculating the associated energy barrier (activation energy). These calculations are crucial for predicting reaction rates and understanding how substituents, like the fluorine atoms in this compound, influence reactivity.

Density Functional Theory (DFT) is a common method for these investigations. For instance, in the context of enzymatic reactions, computational methods have been used to study the cis-dihydroxylation of benzoate (B1203000) derivatives by benzoate 1,2-dioxygenase. nih.gov Molecular geometries for various fluoro-substituted benzoic acids, including this compound, have been optimized at the M06-2X level of density functional theory to understand their interaction within the enzyme's active site. nih.gov Such studies are foundational to determining how the substrate binds and proceeds through the catalytic cycle, where a step preceding electron transfer from the Rieske cluster to the mononuclear iron site is rate-limiting. nih.gov

Table 1: Computational Methods in Mechanistic Studies of this compound Reactions

| Reaction Studied | Computational Method | Key Finding |

|---|---|---|

| Enzymatic cis-dihydroxylation | Density Functional Theory (M06-2X) | A step prior to electron transfer is rate-limiting; substrate geometry optimization is crucial. nih.gov |

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves measuring the change in reaction rate when a hydrogen atom (¹H) at a specific position in a reactant is replaced by its heavier isotope, deuterium (²H or D). wikipedia.org If the bond to this hydrogen is broken or formed in the rate-determining step of the reaction, a significant change in the rate is typically observed (a primary KIE). libretexts.org

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can provide strong evidence for a proposed mechanism. libretexts.org

To facilitate such mechanistic investigations, deuterium-labeled versions of 2,6-difluorobenzoic acid have been synthesized. researchgate.net These labeled compounds are designed to be used as probes to harness the kinetic isotope effect. researchgate.net By comparing the reaction rates of the standard and the deuterium-labeled this compound, researchers can determine whether a specific C-H bond is cleaved during the slowest step of a reaction, thereby confirming or refuting a proposed mechanistic pathway. libretexts.org

Table 2: Interpretation of Deuterium Kinetic Isotope Effect (KIE) Values

| KIE Value (kH/kD) | Interpretation | Mechanistic Implication |

|---|---|---|

| > 2 | Large Primary KIE | C-H bond breaking occurs in the rate-determining step. wikipedia.orglibretexts.org |

| 1 - 2 | Small Primary or Secondary KIE | C-H bond breaking may not be in the rate-determining step, or a secondary effect is being observed due to rehybridization at the carbon center. wikipedia.org |

Transition State Localization and Energy Barrier Calculations

Noncovalent Interaction Analysis in Supramolecular Assemblies

Noncovalent interactions are the organizing forces in supramolecular chemistry, directing molecules to self-assemble into well-defined, functional architectures. numberanalytics.comnumberanalytics.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are individually weak but collectively dictate the structure and properties of molecular crystals and complexes. numberanalytics.comsioc-journal.cnnih.gov Computational tools are essential for analyzing and quantifying these interactions within the supramolecular assemblies of this compound.

Another example is the dinuclear copper(II) complex, [Cu₂(C₇H₃F₂O₂)₄(H₂O)₂], where four this compound ligands bridge two copper centers. researchgate.net The crystal structure is stabilized by intermolecular O–H···O hydrogen bonds involving the coordinated water molecules and the carboxylate oxygen atoms of adjacent complexes. researchgate.net Computational methods like Hirshfeld surface analysis can be employed to visualize and quantify these and other weaker contacts, such as C–H···F interactions, providing a complete picture of the forces responsible for the supramolecular assembly. frontiersin.org

Table 3: Noncovalent Interactions in this compound-Containing Supramolecular Assemblies

| Complex | Interacting Groups | Type of Interaction | Reference |

|---|---|---|---|

| [Cu₂(C₇H₃F₂O₂)₄(H₂O)₂] | Water (H) and Carboxylate (O) | Hydrogen Bonding (O–H···O) | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mun.ca By solving Newton's equations of motion, MD simulations generate trajectories that provide detailed information about the conformational flexibility and dynamic behavior of molecules. windows.net This is particularly valuable for understanding how molecules like this compound and its derivatives adopt specific three-dimensional shapes (conformations) to interact with biological targets or other molecules. mdpi.com

MD simulations are frequently used in drug discovery to explore how a ligand binds to a protein. windows.net For example, in the development of autotaxin inhibitors, a series of compounds containing a methyl 4-(benzamido)-2,6-difluorobenzoate scaffold was synthesized. nih.gov Molecular modeling and docking studies, which are often coupled with MD simulations, were performed to understand how these inhibitors fit into the hydrophobic pocket of the autotaxin enzyme. The simulations revealed that the orientation of the molecule is critical; a docked pose of a highly active compound showed that the fluoro substituents promote tighter binding. nih.gov In contrast, a poorly active analog was predicted to adopt a dramatically different orientation where the central aromatic ring was twisted, disrupting favorable interactions. nih.gov This conformational analysis provides a rational basis for the observed structure-activity relationship and guides the design of more potent inhibitors. mdpi.com

Table 4: Application of Molecular Dynamics in Conformational Analysis

| System Studied | Computational Technique | Purpose of Simulation | Key Finding |

|---|---|---|---|

| Autotaxin inhibitor with this compound moiety | Molecular Docking & Modeling | To predict the binding mode and conformation within the enzyme's active site. | The specific conformation and orientation of the inhibitor are crucial for its activity; fluoro groups promote tighter binding. nih.gov |

Research Applications and Intermediate Roles in Chemical Synthesis

Key Intermediate in the Synthesis of Complex Organic Molecules

2,6-Difluorobenzoate and its derivatives are crucial intermediates in the creation of more intricate organic structures. lookchem.com The presence of fluorine atoms significantly influences the reactivity and electronic properties of the benzene (B151609) ring, making it a versatile starting point for various chemical transformations. cymitquimica.com

One notable application is in the synthesis of quinazoline-based thymidylate synthase (TS) inhibitors. nih.gov A synthetic route starting from methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate was developed to produce these complex molecules. nih.gov The process involves several steps, including the introduction of an N10-substituent, hydrolysis of the methyl ester, condensation with diethyl L-glutamate, and subsequent coupling to form the final antifolate diesters. nih.gov

Furthermore, derivatives like ethyl 3-bromo-2,6-difluorobenzoate and 1-methyl 4-borono-2,6-difluorobenzoate also serve as important intermediates. vulcanchem.comcymitquimica.com These compounds provide a platform for introducing additional functional groups, enabling the construction of a wide array of complex organic molecules. vulcanchem.comcymitquimica.com The term "overbred intermediates" has been used to describe such versatile building blocks that are instrumental in synthesizing complex carbocyclic molecules. rsc.org

Precursor for Agrochemical Research

The structural features of this compound make it a valuable precursor in the development of new agrochemicals. cymitquimica.comguidechem.com Its derivatives are explored for their potential as active ingredients in pesticides and herbicides. For instance, 4-bromo-2,6-difluorobenzoic acid is utilized as a building block in the synthesis of agrochemicals, allowing for the incorporation of bromine and fluorine moieties into target molecules. guidechem.com